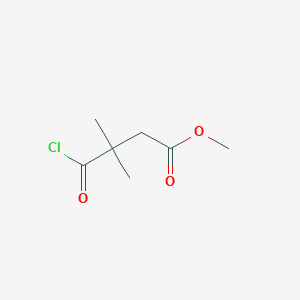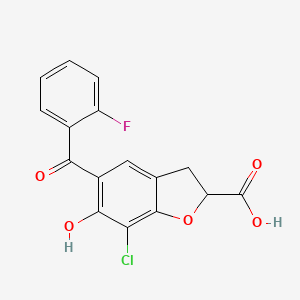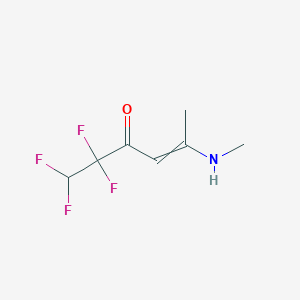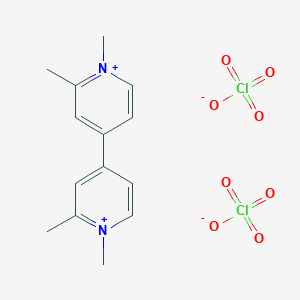
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a clear, slightly yellow to yellow-orange liquid. This compound is known for its use in various chemical reactions and industrial applications, particularly in the preparation of insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of enolate ions. One common method involves the reaction of methyl 4-chloro-3-oxobutanoate with alkyl halides such as 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions using similar methods as described above. The use of palladium catalysts in the presence of symmetric allylic diacetates or dicarbonates can also be employed to produce dihydrofurans, which are related compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form enol ethers.
Oxidation and Reduction: Potential reactions with oxidizing or reducing agents, although specific examples are less commonly documented.
Substitution: Reactions involving the substitution of the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Alkyl Halides: Used in alkylation reactions.
Bases: Such as sodium ethoxide in ethanol, to generate enolate ions.
Palladium Catalysts: Used in reactions with symmetric allylic diacetates or dicarbonates.
Major Products
Enol Ethers: Formed from alkylation reactions.
Dihydrofurans: Produced in the presence of palladium catalysts.
Scientific Research Applications
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: Employed in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3,3-dimethyl-4-oxobutanoate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. This reactivity is facilitated by the presence of the carbonyl group, which stabilizes the enolate ion through resonance .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-oxobutanoate: A closely related compound with similar reactivity.
Isopropyl 4-chloro-3-oxobutanoate: Another similar compound with slight variations in the alkyl group.
Tert-butyl 4-chloro-3-oxobutanoate: Similar structure with a different alkyl group.
Uniqueness
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is unique due to its specific molecular structure, which includes two methyl groups on the third carbon. This structural feature influences its reactivity and the types of products it can form in chemical reactions.
Properties
CAS No. |
91735-32-9 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
methyl 4-chloro-3,3-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,6(8)10)4-5(9)11-3/h4H2,1-3H3 |
InChI Key |
UEHKEYQOTNJBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)







![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)

